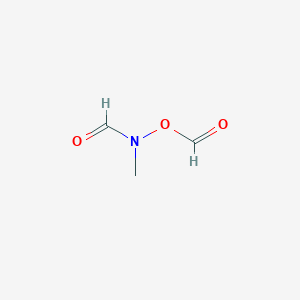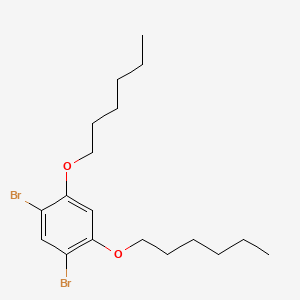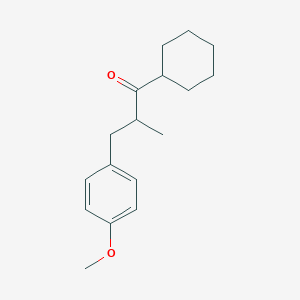
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a methylpropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-methoxybenzaldehyde, followed by the addition of methylpropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of cyclohexyl-4-methoxybenzoic acid or cyclohexyl-4-methoxybenzophenone.
Reduction: Formation of cyclohexyl-4-methoxyphenylpropanol or cyclohexyl-4-methoxypropane.
Substitution: Formation of cyclohexyl-4-hydroxyphenylpropanone or cyclohexyl-4-aminophenylpropanone.
科学的研究の応用
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-Cyclohexyl-3-(4-methoxyphenyl)-2-propyn-1-ol: Similar structure but with a propyn-1-ol moiety instead of a methylpropanone.
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea:
1-Cyclohexyl-3-(4-methoxyphenyl)urea: Lacks the methylpropanone moiety, resulting in different reactivity and applications.
These comparisons illustrate the structural diversity and potential functional differences among related compounds.
特性
CAS番号 |
648857-98-1 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h8-11,13,15H,3-7,12H2,1-2H3 |
InChIキー |
YQBASDQQPYVSDI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


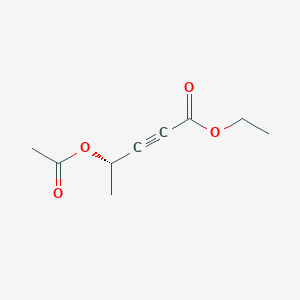
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
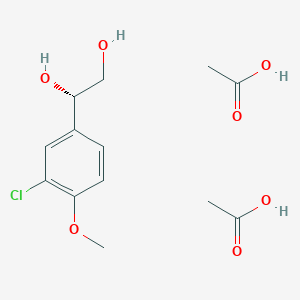
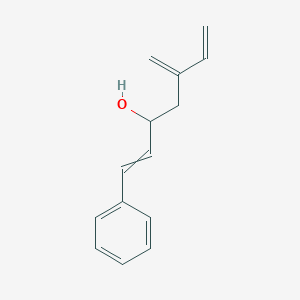
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
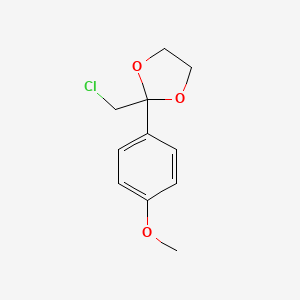
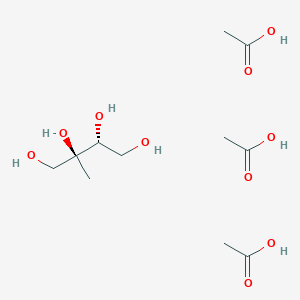
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

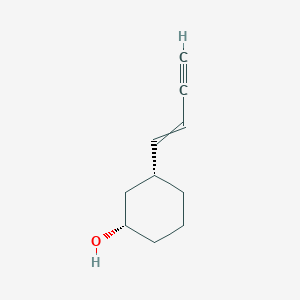
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
